Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with diverse applications in various fields including chemistry, biology, medicine, and industry. Structurally, it consists of a pyrrolidine ring, which is substituted with both a hydroxyethyl group and a carbamic acid benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multi-step processes:
Formation of Pyrrolidine Ring: : Starting with a suitable substrate like γ-butyrolactone, which undergoes aminolysis to form pyrrolidin-3-ol.
Substitution with Ethyl and Hydroxyethyl Groups: : Introducing ethyl and 2-hydroxyethyl groups via nucleophilic substitution reactions, often requiring careful control of temperature and pH.
Formation of Carbamic Acid Benzyl Ester: : Reacting the substituted pyrrolidine with benzyl chloroformate in the presence of a base like triethylamine, leading to the formation of the ester linkage.
Industrial Production Methods
For large-scale industrial production, the above synthetic route is optimized for efficiency. Continuous flow reactors might be employed to maintain consistent reaction conditions, enhancing yield and purity. Catalysts and solvents are chosen based on their ability to expedite reactions while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyethyl group can be oxidized to form carbonyl compounds, using agents like PCC (Pyridinium chlorochromate).
Reduction: : The carbamic acid benzyl ester can undergo reduction to yield primary amines, using agents like lithium aluminum hydride.
Substitution: : The ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines replace the ester group.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), dichloromethane solvent, room temperature.
Reduction: : Lithium aluminum hydride (LiAlH4), ether solvent, low temperature.
Substitution: : Nucleophilic agents (amines), dichloromethane, basic conditions (triethylamine).
Major Products
Oxidation: : Produces corresponding carbonyl compounds.
Reduction: : Produces primary amines.
Substitution: : Produces substituted derivatives where the ester group is replaced by the nucleophile.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester finds extensive applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Biology: : Acts as a modulator in biochemical assays, aiding in the study of enzyme kinetics and protein interactions.
Medicine: : Has potential therapeutic applications, particularly in drug development targeting the central nervous system.
Industry: : Utilized in the manufacture of specialized polymers and as a reactant in producing fine chemicals.
Mechanism of Action
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Primarily interacts with enzymes, modifying their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: : Participates in pathways related to neurotransmission, potentially altering signal transduction and influencing neurological functions.
Comparison with Similar Compounds
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is unique in its structural combination and functional versatility. Similar compounds include:
Ethyl-[1-(hydroxy-methyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester: : Differing only by the substitution of a hydroxyethyl group with a hydroxymethyl group, impacting its reactivity and applications.
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid phenyl ester: : Where the benzyl ester is replaced with a phenyl ester, altering its physicochemical properties and possibly its biological activity.
Properties
IUPAC Name |
benzyl N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNZIZUIDWCTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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